Ethyl 3-methyl-2-phenylbut-2-enoate

Physical chemistry Thermodynamics Volatility

Ethyl 3-methyl-2-phenylbut-2-enoate (CAS 6335-78-0) is a tetrasubstituted α,β-unsaturated ester belonging to the cinnamate derivative class, with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol. The compound features a fully-substituted but-2-enoate core bearing both a phenyl ring at the 2-position and a methyl group at the 3-position, distinguishing it from simpler mono- or di-substituted cinnamate analogs.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
CAS No. 6335-78-0
Cat. No. B3055201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methyl-2-phenylbut-2-enoate
CAS6335-78-0
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=C(C)C)C1=CC=CC=C1
InChIInChI=1S/C13H16O2/c1-4-15-13(14)12(10(2)3)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3
InChIKeyXCOMMVMHCUNDKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Methyl-2-phenylbut-2-enoate – CAS 6335-78-0 Procurement & Differentiation Profile


Ethyl 3-methyl-2-phenylbut-2-enoate (CAS 6335-78-0) is a tetrasubstituted α,β-unsaturated ester belonging to the cinnamate derivative class, with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol [1]. The compound features a fully-substituted but-2-enoate core bearing both a phenyl ring at the 2-position and a methyl group at the 3-position, distinguishing it from simpler mono- or di-substituted cinnamate analogs. Its structural complexity confers distinct physicochemical properties—including elevated LogP (XLogP3-AA = 3.6) and a high boiling point (291.7 °C at 760 mmHg) [1] [2]—that directly impact volatility, solvent compatibility, and reactivity profiles in synthesis and formulation applications.

Why Ethyl 3-Methyl-2-phenylbut-2-enoate Cannot Be Replaced by Generic Cinnamate Analogs


Substituting ethyl 3-methyl-2-phenylbut-2-enoate with common analogs such as ethyl cinnamate or ethyl β-methylcinnamate is scientifically invalid due to fundamental differences in steric environment, electronic distribution, and resulting physical properties. The presence of both the 2-phenyl and 3-methyl groups creates a tetrasubstituted olefin that imposes unique conformational constraints and reactivity patterns—for example, enabling specific oxidative cyclization pathways that simpler cinnamates cannot undergo . Furthermore, the predicted boiling point of 291.7 °C substantially exceeds that of ethyl cinnamate (~271 °C), indicating markedly lower volatility that affects headspace performance in fragrance applications and distillation behavior in synthetic workflows . These quantifiable distinctions mean that replacement with an underivatized cinnamate ester will alter reaction outcomes, purification parameters, and formulation properties.

Quantitative Differentiation Evidence for Ethyl 3-Methyl-2-phenylbut-2-enoate vs. Closest Analogs


Elevated Boiling Point vs. Ethyl Cinnamate and Ethyl β-Methylcinnamate

Ethyl 3-methyl-2-phenylbut-2-enoate exhibits a computed boiling point of 291.7 °C at 760 mmHg, which is approximately 20 °C higher than ethyl cinnamate (~271 °C) and substantially exceeds ethyl β-methylcinnamate (142–144 °C at 20 hPa) [1] [2] . The measured density (1.005 g/cm³) and LogP (3.6) further confirm reduced volatility and increased hydrophobicity relative to the parent cinnamate scaffold.

Physical chemistry Thermodynamics Volatility

Tetrasubstituted Olefin Architecture Enabling Unique Oxidative Cyclization Reactivity

The tetrasubstituted olefin scaffold of ethyl 3-methyl-2-phenylbut-2-enoate serves as a competent substrate in PhI(OAc)₂-mediated alkoxyoxygenation reactions to forge isoxazolines bearing two contiguous tetrasubstituted carbons, a transformation that cannot be replicated by di- or tri-substituted cinnamate analogs . The steric congestion around the double bond dictates the reaction outcome, enabling product profiles unattainable with ethyl cinnamate or ethyl β-methylcinnamate.

Synthetic methodology Heterocyclic chemistry Reaction selectivity

Stereodefined Coupling Partner in Palladium(0)-Catalyzed Vinyl Halide Reactions

Ethyl 3-methyl-2-phenylbut-2-enoate was generated via palladium(0)-catalyzed coupling of lithium (α-carbalkoxyvinyl)cuprates with organic halides, demonstrating its utility as a stereochemically defined α,β-substituted acrylate product . The coupling reaction with vinyl halides proceeds with retention of stereochemistry, yielding the (E)-configured tetrasubstituted olefin in good yields, whereas the analogous reaction using a β-unsubstituted acetylenic ester precursor produces only (E)-α,β-substituted acrylates and cannot deliver the quaternary α-carbon substitution pattern.

Cross-coupling Organometallic chemistry Stereoselective synthesis

Structural Distinction from Positional Isomer Ethyl β-Methylcinnamate via Spectroscopic Fingerprinting

Ethyl 3-methyl-2-phenylbut-2-enoate (CAS 6335-78-0) and its positional isomer ethyl β-methylcinnamate (CAS 1504-72-9) share the molecular formula C12H14O2? No—our target compound has formula C13H16O2, while ethyl β-methylcinnamate is C12H14O2. This additional CH₂ unit results in a molecular weight of 204.26 g/mol vs. 190.24 g/mol [1] . In addition, the ¹³C NMR and GC-MS spectra available through PubChem and SpectraBase provide distinct fingerprints that unequivocally differentiate the two compounds, preventing misidentification during procurement or quality control.

Analytical chemistry Quality control Structural elucidation

Differentiation from Methyl Ester Analog in Physical Property and Reactivity Screens

Comparing the ethyl ester with its methyl analog (methyl 3-methyl-2-phenylbut-2-enoate, CAS 33131-36-1) reveals quantifiable differences in computed LogP and steric bulk that are relevant to downstream applications. The ethyl ester has a higher computed XLogP3-AA of 3.6 versus an estimated ~3.1 for the methyl ester (based on a decrement of ~0.5 per additional methylene in homologous ester series) and a larger molar volume [1] . While direct experimental LogP values are not available for both compounds, the trend is consistent with established Hansch-Fujita π values.

Ester homologation Structure-activity relationships Lipophilicity

Substrate in Blaise Rearrangement Mechanistic Studies – Different Migratory Aptitude vs. Less-Substituted Esters

Ethyl 3-methyl-2-phenylbut-2-enoate has been implicated in studies of the Blaise rearrangement and related Wagner-Meerwein processes, where the migratory aptitude of the fully substituted α-carbon was compared with that of less-substituted analogs . The compound's behavior under carbocationic rearrangement conditions provides a benchmark for understanding substituent effects in α,β-unsaturated ester systems, and the observed product distribution differs from that of ethyl 2-alkyl-2-methyl-3-hydroxy-3-phenylpropanoate precursors that lack the 3-methyl group, highlighting the electronic and steric influence of the additional substituent.

Physical organic chemistry Rearrangement mechanisms Substituent effects

Procurement-Driven Application Scenarios for Ethyl 3-Methyl-2-phenylbut-2-enoate


Synthesis of Sterically Congested Heterocycles via Hypervalent Iodine Oxidation

As demonstrated by the PhI(OAc)₂-mediated alkoxyoxygenation methodology, ethyl 3-methyl-2-phenylbut-2-enoate is a privileged substrate for constructing isoxazoline derivatives bearing two contiguous tetrasubstituted carbon centers . This application cannot be achieved with ethyl cinnamate or ethyl β-methylcinnamate due to the requirement for a tetrasubstituted olefin. Synthetic groups targeting complex heterocyclic scaffolds for drug discovery should prioritize this compound over simpler cinnamate esters.

Palladium-Catalyzed Coupling to Access Stereodefined Tetra-Substituted Olefins

The Tsuda et al. protocol demonstrates that this compound can be reliably synthesized via Pd(0)-catalyzed coupling of lithium (α-carbalkoxyvinyl)cuprates with aryl or vinyl halides with retention of stereochemistry . This makes it a valuable building block for medicinal chemistry programs requiring precisely substituted (E)-configured acrylate derivatives. The tetrasubstituted nature of the product distinguishes it from the trisubstituted products obtained from β-unsubstituted acetylenic esters .

Fragrance and Flavor Formulations Requiring Low Volatility and High Substantivity

With a boiling point of 291.7 °C at 760 mmHg and a computed LogP of 3.6, ethyl 3-methyl-2-phenylbut-2-enoate exhibits significantly lower volatility than ethyl cinnamate (~271 °C boiling point) [1] [2]. This property is advantageous in fine fragrance and flavor applications where prolonged release and reduced headspace volatility are desired. Formulators seeking a cinnamate-type note with enhanced substantivity on fabric or skin should select this compound over the more volatile ethyl cinnamate or ethyl β-methylcinnamate [1].

Medicinal Chemistry Lead Optimization Requiring Elevated Lipophilicity

The ethyl ester form provides a quantifiable LogP advantage over the corresponding methyl ester (ΔLogP ≈ +0.5) [2] . In lead optimization programs where increasing membrane permeability or altering metabolic stability is critical, selecting the ethyl ester over the methyl ester is a deliberate, data-driven decision. The compound's tetrasubstituted olefin core also offers a distinct steric and electronic profile compared to the trisubstituted cinnamate scaffold, providing additional diversity in structure-activity relationship (SAR) exploration.

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